molecular formula C22H20IN3O3 B13909845 5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one

5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B13909845
M. Wt: 501.3 g/mol
InChI Key: HOBUGPFYBBKYEY-UHFFFAOYSA-N
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Description

5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by the presence of an iodine atom at the 5th position and two 4-methoxyphenylmethyl groups at the 3rd and 7th positions. The pyrrolo[2,3-d]pyrimidine scaffold is known for its significant biological activities and is widely studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: The core structure can be synthesized by the condensation of appropriate pyrimidine derivatives with pyrrole derivatives under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Attachment of 4-Methoxyphenylmethyl Groups: The 4-methoxyphenylmethyl groups can be attached through nucleophilic substitution reactions using 4-methoxybenzyl chloride in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or thiourea for thiol substitution.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaN3 in dimethylformamide (DMF) or thiourea in ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with azide or thiol groups.

Scientific Research Applications

5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and affecting cellular processes.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and immune response, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Known for its anticancer properties.

    N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Studied for its antitubercular activity.

    7-Chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine: Investigated for its therapeutic potential in various diseases.

Uniqueness

5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one is unique due to the presence of the iodine atom and the specific substitution pattern of the 4-methoxyphenylmethyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H20IN3O3

Molecular Weight

501.3 g/mol

IUPAC Name

5-iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H20IN3O3/c1-28-17-7-3-15(4-8-17)11-25-13-19(23)20-21(25)24-14-26(22(20)27)12-16-5-9-18(29-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3

InChI Key

HOBUGPFYBBKYEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)I

Origin of Product

United States

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